Product packaging for Tetracalcium diphosphorus nonaoxide(Cat. No.:CAS No. 1306-01-0)

Tetracalcium diphosphorus nonaoxide

Cat. No.: B074473
CAS No.: 1306-01-0
M. Wt: 151.05 g/mol
InChI Key: QOYIAXYUCQDEAW-UHFFFAOYSA-K
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Description

Tetracalcium diphosphorus nonaoxide (TTCP), with the chemical formula Ca₄(PO₄)₂O, is a critical precursor in calcium phosphate chemistry, renowned for its high reactivity and pivotal role in forming bioactive ceramics. Its primary research value lies in the development of self-setting calcium phosphate cements (CPCs) for bone tissue engineering and regenerative medicine. Upon reaction with water or acidic calcium phosphates like dicalcium phosphate anhydrous (DCPA), TTCP undergoes a hydrolysis reaction, precipitating nanocrystalline hydroxyapatite (HA)—the main mineral constituent of bone—which results in a hardened cement with excellent osteoconductivity and bioresorbability. This mechanism is fundamental for creating injectable or moldable bone grafts that chemically bond to native bone, promoting osseointegration. Researchers utilize TTCP to investigate novel bone defect repair strategies, develop drug-delivery systems where the cement matrix acts as a carrier for growth factors or antibiotics, and synthesize high-purity HA for 3D printing of patient-specific scaffolds. Its high Ca/P ratio and specific crystalline structure make it an indispensable compound for advancing the next generation of biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaO5P-3 B074473 Tetracalcium diphosphorus nonaoxide CAS No. 1306-01-0

Properties

CAS No.

1306-01-0

Molecular Formula

CaO5P-3

Molecular Weight

151.05 g/mol

IUPAC Name

tetracalcium;oxygen(2-);diphosphate

InChI

InChI=1S/Ca.H3O4P.O/c;1-5(2,3)4;/h;(H3,1,2,3,4);/p-3

InChI Key

QOYIAXYUCQDEAW-UHFFFAOYSA-K

SMILES

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

[O].[O-]P(=O)([O-])[O-].[Ca]

Synonyms

tetracalcium diphosphorus nonaoxide

Origin of Product

United States

Synthetic Methodologies for Tetracalcium Diphosphorus Nonaoxide

High-Temperature Solid-State Synthesis Routes

The conventional and most reliable method for producing tetracalcium diphosphorus (B173284) nonaoxide involves the reactive firing of powdered precursors. researchgate.net This technique relies on the intimate mixing of calcium- and phosphorus-containing compounds, which are then heated to temperatures exceeding 1300°C to induce a solid-state chemical reaction. nih.gov

Commonly employed precursors include a combination of a basic calcium source and an acidic calcium phosphate (B84403). The most frequently cited reaction involves dicalcium phosphate anhydrous (DCPA, Monetite) or its hydrated form, dicalcium phosphate dihydrate (DCPD, Brushite), with calcium carbonate (CaCO₃). wikipedia.orgresearchgate.net The general reaction is as follows:

2 CaHPO₄ + 2 CaCO₃ → Ca₄(PO₄)₂O + 2 CO₂ + H₂O wikipedia.org

The reaction parameters are demanding, typically requiring temperatures between 1450°C and 1500°C for durations of 6 to 12 hours to ensure the reaction proceeds to completion. cuneyttas.comresearchgate.net Some efforts have been made to reduce the synthesis temperature by using nanoscale precursors or alternative starting materials, which can enhance reactivity. core.ac.ukresearchgate.net

Table 1: Parameters for High-Temperature Solid-State Synthesis of Tetracalcium Diphosphorus Nonaoxide

Precursor 1 Precursor 2 Ca/P Ratio Temperature (°C) Duration (hours)
Dicalcium phosphate anhydrous (CaHPO₄) Calcium carbonate (CaCO₃) 2 1450-1500 6-12
Dicalcium phosphate dihydrate (CaHPO₄·2H₂O) Calcium carbonate (CaCO₃) 2 1400 Not Specified
Nanoscale Hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂) Calcium carbonate (CaCO₃) 2 1450 Not Specified

The thermal profile, encompassing both the heating and cooling stages, is a critical determinant of the final product's phase purity. This compound is a metastable phase at lower temperatures. wikipedia.org Therefore, after the high-temperature soak, the material must be rapidly cooled or quenched. cuneyttas.com

Slow cooling from the synthesis temperature can lead to the decomposition of the desired Ca₄P₂O₉ phase into more stable secondary phases, such as hydroxyapatite (HA), calcium oxide (CaO), and β-tricalcium phosphate (β-TCP). cuneyttas.comresearchgate.net This decomposition pathway underscores the necessity of a rapid quenching step to "freeze" the high-temperature phase and prevent thermodynamic degradation. cuneyttas.comwikipedia.org The reaction atmosphere also plays a role; heating in a vacuum or in dry air can promote the formation of single-phase TTCP by facilitating the formation of key intermediates like oxyapatite. researchgate.netresearchgate.net

Effective solid-state reactions depend on maximizing the contact area between reactant particles to minimize the diffusion distance required for ionic transport. Intermediate grinding and homogenization are crucial mechanical steps to achieve this. researchgate.net Techniques like ball milling are employed to reduce the particle size of the precursors and ensure a highly homogeneous mixture. researchgate.netnih.gov

Wet Chemical Precipitation Techniques

Direct synthesis of this compound via wet chemical precipitation from aqueous solutions is considered unfeasible. cuneyttas.com The high basicity and the presence of the O²⁻ ion in the TTCP lattice make it unstable in water, where hydroxyl ions (OH⁻) are readily available. cuneyttas.com Any attempt to precipitate a calcium phosphate with a Ca/P ratio of 2 from a basic aqueous solution invariably leads to the formation of a carbonate- or hydroxyl-containing apatitic product, such as hydroxyapatite. cuneyttas.com

However, wet chemical methods are instrumental in synthesizing highly reactive, nanoscale precursors that can subsequently be used in solid-state reactions. core.ac.uk This combined approach leverages the advantages of solution-based synthesis, such as homogeneity and controlled particle size, to improve the efficiency of the subsequent high-temperature calcination.

When synthesizing calcium phosphate precursors via wet chemical precipitation, pH and temperature are the most critical parameters influencing the resulting phase. nih.govscielo.br The formation of different calcium phosphate compounds is highly dependent on the acidity and temperature of the solution. mdpi.com

For instance, to synthesize a hydroxyapatite precursor, conditions are typically maintained at a high pH (9.5-12) and elevated temperatures (around 90°C). mdpi.com Conversely, more acidic conditions (pH 5-7) tend to yield phases like brushite (DCPD) or monetite (DCPA). scielo.brresearchgate.net By carefully controlling these parameters, specific calcium phosphate phases can be selectively precipitated, purified, and then used as highly reactive starting materials for TTCP synthesis via calcination. scielo.br

The choice of soluble calcium and phosphate salts dictates the solution chemistry and the byproducts of the precipitation reaction. Common precursors for the wet chemical synthesis of calcium phosphate intermediates include calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or calcium hydroxide (Ca(OH)₂) as the calcium source, and orthophosphoric acid (H₃PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄) as the phosphate source. ekb.egjmst.orgresearchgate.net

The combination of calcium hydroxide and orthophosphoric acid is particularly efficient as it yields only water as a byproduct, simplifying the purification process. scielo.brjmst.org The stoichiometry of the reactants (the Ca/P ratio in the solution) is controlled to target a specific intermediate phase, such as hydroxyapatite (Ca/P = 1.67), which can then be mixed with a calcium source like calcium carbonate and heated to form this compound. core.ac.uk

Table 2: Conditions for Wet Chemical Synthesis of Calcium Phosphate Precursors

Mechanochemical Activation Approaches

Mechanochemical activation is a process that utilizes mechanical energy to induce chemical reactions and structural changes in materials. In the context of this compound synthesis, it serves as an effective method to enhance the reactivity of solid-state precursors. This enhanced reactivity stems from factors such as the reduction of reactant crystallinity and the creation of surface defects. nih.gov

High-energy ball milling is a technique that employs the repeated impact and friction of hard balls within a milling container to process materials. This top-down approach is effective for reducing the particle size of precursors down to the nanoscale. researchgate.net The process involves placing the starting materials in a vial with grinding media (balls) and subjecting them to high-energy impacts, which leads to successive fracture and welding events. researchgate.net

This method significantly alters the physical properties of the reactants. The intense energy input can decrease the crystallinity of the materials and introduce defects on their surfaces. nih.gov These changes are crucial as they increase the reactivity of the precursors, facilitating the synthesis of this compound at lower subsequent thermal treatment temperatures or for shorter durations compared to conventional methods. nih.gov For instance, a combination of mechanochemical processing followed by thermal treatment has been shown to produce pure TTCP with a smaller particle size and a low degree of crystallinity, which enhances its performance as a cement component. nih.gov

Table 1: Effects of High-Energy Ball Milling on Precursor Properties

Property Effect of High-Energy Ball Milling Scientific Rationale
Particle Size Significant reduction to the micro- or nano-scale. researchgate.net Repeated high-energy collisions and friction between milling balls and powder cause particle fracture.
Crystallinity Decrease in the degree of crystallinity. nih.gov The mechanical energy induces lattice strain and creates amorphous regions within the crystalline structure.
Surface Area Increase in specific surface area. The reduction in particle size leads to a higher surface-area-to-volume ratio.

| Reactivity | Enhanced chemical reactivity. nih.gov | A combination of smaller particle size, increased surface area, and the presence of surface defects lowers the activation energy for the reaction. nih.gov |

This table summarizes the general effects of high-energy ball milling on solid precursors for ceramic synthesis.

The effectiveness of mechanochemical activation is highly dependent on the specific milling parameters employed. Key variables include milling speed, milling duration, and the ball-to-powder ratio. These parameters directly influence the energy input into the system and, consequently, the physicochemical properties of the milled powder and its reactivity. researchgate.netmdpi.com

An increase in milling time generally leads to enhanced reactivity of the precursor mixture. nih.gov Studies have demonstrated that as mechanochemical treatment times increase, there is a corresponding loss of crystallinity in the reactants, which facilitates the solid-state reaction to form this compound. nih.gov For example, one study found that 6 hours of mechanochemical processing at a speed of 1190 rpm was sufficient to activate CaCO₃ and (NH₄)₂HPO₄ mixtures for subsequent successful thermal synthesis of pure TTCP. nih.gov

Milling speed is another critical parameter. Higher speeds impart more kinetic energy during collisions, which can accelerate phase transformations and particle size reduction. researchgate.netmdpi.com However, optimal conditions must be determined, as excessively high energy can sometimes lead to unwanted agglomeration or contamination from the milling media. researchgate.net The choice of parameters represents a trade-off between achieving sufficient activation and avoiding detrimental side effects. mdpi.com

Table 2: Influence of Milling Parameters on Material Properties

Milling Parameter Effect on Powder Properties Example Finding
Milling Duration Increased duration generally leads to smaller particle size and higher microstrain. mdpi.com In one study, increasing milling time from 5 to 120 minutes decreased the average grain size from 98.0 nm to 41.2 nm. mdpi.com
Milling Speed (rpm) Higher speeds decrease average grain size more rapidly. mdpi.com The thermite reaction between WO₃ and Mg was nearly complete after just 5 minutes of milling at 300 rpm. mdpi.com

| Process Control Agent (PCA) | Can prevent excessive cold welding and influence final particle shape and size. mdpi.com | Milling with menthol as a PCA resulted in the finest composite powder in a study on aluminum matrix composites. mdpi.com |

This table illustrates the general impact of key milling parameters on the final powder characteristics, based on findings from mechanochemical synthesis studies.

Novel and Emerging Synthesis Strategies

While mechanochemical activation offers significant advantages, research continues into alternative synthesis strategies that can further reduce the energy requirements and improve the purity and functionality of this compound. These emerging methods often focus on lowering reaction temperatures and utilizing the unique properties of nanoscale materials.

Traditionally, the synthesis of pure this compound requires high-temperature solid-state reactions, often between 1350°C and 1500°C, followed by rapid quenching. cuneyttas.com These high temperatures necessitate expensive furnaces and significant energy consumption. Consequently, a major goal in TTCP synthesis has been the development of pathways that operate at substantially lower temperatures.

One successful approach involves using alternative precursors that undergo multiple melting and decomposition stages, which increases the reactivity of the synthesis process. cuneyttas.com A method using calcium acetate monohydrate [Ca(CH₃COO)₂·H₂O] and ammonium dihydrogen phosphate [NH₄H₂PO₄] has enabled the formation of the TTCP phase at a temperature as low as 1230°C. cuneyttas.com

An even more significant reduction in synthesis temperature has been achieved by assembling the reactants within an amorphous phase instead of relying on mechanical mixing of crystalline powders. researchgate.netresearchgate.net This strategy has made it possible to produce TTCP at 900°C, a 400°C reduction from previous methods. researchgate.net In this process, heating amorphous nanoparticles first produces hydroxyapatite and then oxyapatite, which finally reacts to form TTCP. researchgate.netresearchgate.net Heating in a vacuum was found to promote the formation of oxyapatite, a critical step for the final reaction with calcium oxide to generate TTCP at these lower temperatures. researchgate.netresearchgate.net

Table 3: Comparison of Synthesis Temperatures for this compound

Synthesis Method Precursors Temperature (°C) Key Feature
Conventional Solid-State Calcium carbonate (CaCO₃) and Dicalcium phosphate anhydrous (CaHPO₄) 1450–1500 High-temperature furnace soaking and rapid quenching required. cuneyttas.com
Molten Salt Synthesis Calcium acetate monohydrate and Ammonium dihydrogen phosphate 1230 Reactants undergo melting and decomposition, increasing reactivity. cuneyttas.com

| Amorphous Precursor Route | Amorphous nanoparticles containing calcium and phosphate | 900 | Bypasses mechanical milling by assembling reactants in an amorphous phase; vacuum heating promotes intermediate oxyapatite formation. researchgate.netresearchgate.net |

This table compares different synthesis pathways for TTCP, highlighting the significant temperature reductions achieved by novel methods.

The use of nanocrystalline precursors is a key strategy for lowering the synthesis temperature of this compound. semanticscholar.orgcore.ac.uk The rationale behind this approach is that the small dimensions and high surface area of nanoparticles enhance diffusion rates and reactivity, thereby lowering the energy barrier for the solid-state reaction. core.ac.uk

One prominent method involves the calcination of a coprecipitated mixture of nanoscale hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] and calcium carbonate [CaCO₃]. semanticscholar.orgcore.ac.uk The intimate and uniform distribution of these nanoscale reactants facilitates the formation of TTCP at temperatures lower than those required for conventional microscale powders. semanticscholar.org Studies have shown that TTCP can be observed after calcination at temperatures above 1185°C using this method, with pure TTCP being formed at 1450°C. semanticscholar.orgcore.ac.uk The use of nanosized precursors is explicitly credited with the decrease in the required calcination temperature. semanticscholar.orgcore.ac.uk

This approach effectively combines a wet-chemical precipitation method to create the nanoscale precursors with a subsequent solid-state reaction (calcination). core.ac.uk The resulting TTCP powders often require less grinding than conventionally sintered products, which is advantageous as it reduces potential contamination and structural alterations. cuneyttas.com

Table 4: Nanocrystalline Precursor Systems for TTCP Synthesis

Precursor System Synthesis Method Resulting Phase Formation Reference
Nanoscale Hydroxyapatite (HA) and Calcium Carbonate (CaCO₃) Coprecipitation followed by calcination. TTCP formation observed above 1185°C. semanticscholar.orgcore.ac.uk semanticscholar.orgcore.ac.ukresearchgate.net

This table details different approaches utilizing nanocrystalline or amorphous precursors to facilitate the low-temperature synthesis of this compound.

Tetracalcium Diphosphorus Nonaoxide in Advanced Composite Materials

Polymer-Based Composites Incorporating Tetracalcium Diphosphorus (B173284) Nonaoxide

The integration of tetracalcium diphosphorus nonaoxide into polymer-based composites, particularly those intended for biomedical use, leverages the bioactivity of the ceramic and the tailored mechanical and degradation properties of the polymer. These composites are designed to provide temporary support while encouraging tissue regeneration, eventually being replaced by new tissue.

The process of creating these composites often involves methods like solvent casting, melt blending, or electrospinning, which allow for the dispersion of TTCP particles within the polymer matrix. For instance, composites have been developed by incorporating iron-doped biphasic calcium phosphate (B84403) powders, which include phases like TTCP, into a PLA matrix. mdpi.com These composites can exhibit enhanced properties suitable for tissue engineering applications. mdpi.com The goal is to create a scaffold with a porous structure that supports cell growth and tissue infiltration, where the polymer provides the structural framework and the TTCP imparts bioactivity. mdpi.com

The performance of a composite material is critically dependent on the quality of the bond between the filler (TTCP) and the polymer matrix. bioresources.com Strong interfacial bonding is essential for efficient stress transfer from the matrix to the reinforcing filler, which in turn enhances the mechanical properties of the composite. bioresources.comresearchgate.net Several mechanisms contribute to the interfacial adhesion in TTCP-polymer composites:

Mechanical Interlocking: This occurs when the polymer flows into the irregularities and pores of the TTCP particles, creating a physical anchor. bioresources.comresearchgate.net

Chemical Bonding: Covalent or ionic bonds can form between the surface of the TTCP particles and the polymer chains. Surface modifications of the TTCP or the use of coupling agents can promote these interactions. researchgate.net

Physical Interactions: Weaker forces such as van der Waals forces and hydrogen bonding also contribute to the adhesion between the two phases. researchgate.net

The effectiveness of these bonding mechanisms is influenced by factors like particle size, particle distribution within the matrix, and the surface chemistry of the TTCP particles. rsc.org A well-dispersed filler with strong interfacial adhesion leads to a composite with superior mechanical performance and durability. researchgate.net

The addition of this compound particles can significantly alter the mechanical properties of biopolymers. Generally, the inclusion of rigid ceramic particles into a polymer matrix leads to an increase in stiffness and strength.

Tensile Strength: The tensile strength of a composite is a measure of its ability to withstand pulling forces. Studies on PLA-based composites containing calcium phosphates have shown that the incorporation of these ceramic fillers can lead to an improvement in tensile strength compared to the pure polymer. mdpi.com

Storage Modulus: The storage modulus, derived from dynamic mechanical analysis (DMA), represents the elastic response of a material. The inclusion of TTCP particles typically increases the storage modulus of the polymer, indicating a stiffer and more rigid composite material. This reinforcement effect is a direct result of the load transfer from the softer polymer matrix to the stiffer ceramic particles. researchgate.net

The extent of mechanical property enhancement depends on the concentration, size, and dispersion of the TTCP particles, as well as the strength of the interfacial bond. rsc.org

Table 1: Effect of Calcium Phosphate Fillers on Polymer Composite Mechanical Properties This table presents illustrative data on how calcium phosphate fillers can influence the mechanical properties of polymer composites.

Composite SystemFiller Content (wt%)Tensile Strength (MPa)Storage Modulus (GPa)Reference Finding
PLA0%~50~3.5Pure PLA properties for baseline.
PLA / Iron-doped CaP10%>50IncreasedComposites with iron-doped CaPs exhibited better tensile strength than pure PLA. mdpi.com

Ceramic-Based Composites with this compound

In ceramic-based systems, this compound is often combined with other calcium phosphates or oxides to create multiphase materials with tailored properties for bone regeneration. These composites aim to mimic the complex structure and composition of natural bone.

This compound is a key component of several calcium phosphate cements. It is often blended with other calcium phosphates like α- or β-tricalcium phosphate (TCP) and hydroxyapatite (B223615) (HA). nih.govnih.gov These blends are advantageous because the different phases have varying solubility and resorption rates.

Hydroxyapatite (HA): HA is the least soluble and most stable calcium phosphate, similar to the mineral component of bone. Its presence provides long-term stability to the composite. nih.gov

Tricalcium Phosphate (TCP): TCP is more soluble than HA and resorbs more quickly, providing a source of calcium and phosphate ions that can be used by cells during the bone remodeling process. nih.gov

This compound (TTCP): As a highly basic and reactive component, TTCP's primary role in these cements is to react with an acidic phosphate component (like monocalcium phosphate) to form hydroxyapatite in a setting reaction.

Composites of HA and TCP are well-established as bone graft substitutes. nih.gov The inclusion of TTCP in these formulations can accelerate the setting time and enhance the initial strength of the cement. The resulting multiphasic material, often called biphasic or triphasic calcium phosphate, can be engineered to have a resorption rate that matches the rate of new bone formation. nih.gov

To further improve the mechanical properties and bioactivity of calcium phosphate-based materials, oxides such as calcium silicate (B1173343), alumina (B75360), and zirconia can be incorporated.

Calcium Silicate (CaSiO₃): Composites containing calcium silicate phases are known for their enhanced bioactivity. For example, when tricalcium phosphate is combined with sodium silicate and heated, various phases including β-wollastonite (a form of CaSiO₃) can form. mdpi.com These silica-containing materials have been shown to stimulate bone cell function and resorb in harmony with new bone formation. mdpi.com

Alumina (Al₂O₃) and Zirconia (ZrO₂): These are bioinert ceramics known for their high strength and fracture toughness. Incorporating alumina or zirconia particles into a calcium phosphate matrix can significantly enhance the mechanical reliability of the implant, making it suitable for load-bearing applications. The challenge lies in achieving a strong bond between the bioactive calcium phosphate and the inert reinforcing oxide to prevent mechanical failure at the interface.

Table 2: Properties of Ceramic Composite Systems This table summarizes the components and resulting properties of various ceramic composite systems.

Primary MatrixAdded ComponentResulting Phases/CompositeKey Property EnhancementReference Finding
Tricalcium PhosphateHydroxyapatiteBiphasic Calcium PhosphateControlled resorption rate, good biocompatibility.Mixtures are used as effective bone substitutes. nih.gov
Tricalcium PhosphateSodium Silicate (aq)β-TCP, NaCaPO₄, SiO₂, β-CaSiO₃Increased bioactivity and osteoconductivity.Heat treatment of TCP and sodium silicate mixtures forms biocompatible phases including calcium silicate. mdpi.com
Calcium Phosphate MatrixAlumina / ZirconiaCeramic-Ceramic CompositeImproved mechanical strength and fracture toughness.General principle for reinforcing bioceramics.

Sintering and Microstructural Control of Multi-Phase Systems

The fabrication of robust and functional composites containing this compound, also known as tetracalcium phosphate (TTCP), hinges on precise control over sintering processes and the resulting microstructure. Sintering, a process that uses heat to form a solid mass of material without melting it to the point of liquefaction, is critical for achieving desired density, porosity, and mechanical properties in multi-phase systems.

In the context of TTCP-based composites, sintering techniques are chosen to consolidate the material while preserving the integrity of the different phases present. For instance, when TTCP is combined with other materials to form a composite, the sintering parameters must be carefully optimized to prevent unwanted chemical reactions or phase transformations that could compromise the final product's performance.

Microstructural control is paramount in determining the functionality of these composites. This includes managing the grain size, the distribution and interconnectivity of pores, and the interface between TTCP particles and the surrounding matrix. For example, in bone tissue engineering applications, a highly porous and interconnected structure is desirable to facilitate cell infiltration, nutrient transport, and vascularization. Techniques like selective laser sintering (SLS) have been employed to create three-dimensional porous TTCP scaffolds with precise control over these microstructural features. nih.gov The laser power in SLS, for instance, directly influences the resulting microstructure and mechanical properties of the TTCP scaffolds. nih.gov

Furthermore, the initial characteristics of the TTCP powder, such as particle size and purity, play a significant role. TTCP powder is often synthesized by heating a mixture of calcium carbonate (CaCO₃) and calcium dihydrogen phosphate (Ca(H₂PO₄)₂) at high temperatures, followed by rapid quenching. nih.gov The subsequent grinding process can affect the reactivity and sintering behavior of the powder.

Advanced Composite Fabrication Techniques

The development of advanced manufacturing methods has enabled the creation of complex and highly functional composites incorporating this compound. These techniques offer superior control over the material's architecture and properties compared to traditional methods.

Spark Plasma Sintering for Dense Composites

Spark Plasma Sintering (SPS) is an advanced sintering technique that allows for the rapid consolidation of powders into dense compacts. mdpi.comresearchgate.net This method utilizes pulsed direct current and uniaxial pressure to heat the sample at very high rates, leading to shorter sintering times and lower temperatures compared to conventional furnace heating. researchgate.net These characteristics are particularly advantageous for fabricating dense TTCP-containing composites, as they can help to limit grain growth and prevent undesirable phase transformations, thus preserving the fine-grained microstructure of the material.

The SPS process involves placing the powder mixture in a die, where it is subjected to both electrical current and pressure. mdpi.com The rapid heating can be beneficial when dealing with materials that are thermally sensitive or prone to decomposition at high temperatures. In the context of multi-phase composites, SPS can facilitate strong bonding between the different constituent phases, leading to improved mechanical properties. For instance, SPS has been used to create dense composites of various materials, including ceramics and metals, where it promotes the formation of a robust and well-integrated final product. mdpi.comresearchgate.netresearchgate.net

Additive Manufacturing (3D Printing) of this compound-Containing Scaffolds

Additive manufacturing, commonly known as 3D printing, has emerged as a revolutionary technique for fabricating customized scaffolds for bone tissue engineering. bohrium.com This technology allows for the layer-by-layer construction of complex three-dimensional structures with precise control over their geometry, pore size, and interconnectivity. nih.gov

Several 3D printing techniques have been utilized to create TTCP-containing scaffolds:

Selective Laser Sintering (SLS): In SLS, a laser beam is used to selectively fuse powdered material, layer by layer, to build a 3D object. nih.gov This method has been successfully applied to produce porous TTCP scaffolds with interconnected pores, which are crucial for cell adhesion and proliferation. nih.gov

3D Powder Printing (3DPP): This technique involves depositing a liquid binder onto a powder bed to create the desired shape. A notable example is the use of phytic acid as a binder for TTCP powder at ambient temperature. nih.govresearchgate.net This approach has yielded scaffolds with compressive strengths comparable to that of cancellous bone and moderate porosity (~40%) with high interconnectivity. nih.govresearchgate.net

Extrusion-Based 3D Printing: This method involves extruding a paste-like material, often a composite of a polymer and a ceramic like TTCP, through a nozzle to build the scaffold. For example, scaffolds have been developed using polycaprolactone (B3415563) (PCL) as the printing ink and TTCP nanoparticles as a filler. bohrium.com The addition of TTCP nanoparticles has been shown to enhance the mechanical properties and antibacterial activity of the PCL scaffolds. bohrium.com

The ability to create patient-specific scaffolds based on medical imaging data is a significant advantage of 3D printing in the medical field. bohrium.com

Table 1: Properties of 3D Printed this compound (TTCP) Scaffolds

Fabrication TechniqueBinder/MatrixPorosityCompressive StrengthKey Findings
3D Powder Printing (3DPP)Phytic Acid~40% nih.govresearchgate.net4-8.5 MPa nih.govresearchgate.netScaffolds exhibit moderate porosity and strength in the range of cancellous bone. nih.govresearchgate.net
Extrusion 3D PrintingPolycaprolactone (PCL)35-62% bohrium.comUp to ~40 MPa (with 40 wt% TTCP) bohrium.comThe addition of TTCP nanoparticles enhances compressive strength and antibacterial properties. bohrium.com
Selective Laser Sintering (SLS)N/A (Pure TTCP)Controllable nih.govDependent on laser power nih.govAllows for precise control of pore size and interconnectivity. nih.gov

Coatings and Thin Films on Substrates

Applying coatings of this compound onto the surface of metallic implants, such as those made of titanium alloys (e.g., Ti6Al4V), is a strategy to improve their biocompatibility and promote bone integration. nih.govresearchgate.net These coatings can be produced through various methods, aiming to create a surface that is more conducive to cell attachment and growth.

One approach is the biomimetic method, where the implant is soaked in a simulated body fluid (SBF). nih.gov This process can lead to the precipitation of a calcium phosphate layer on the metal surface. nih.gov The composition and crystallinity of this layer can be influenced by the composition of the SBF. nih.gov For instance, the presence of ions like magnesium (Mg²⁺) and bicarbonate (HCO₃⁻) in the SBF can affect the type of calcium phosphate phase that forms. nih.gov

Another technique involves the use of nano-TTCP to create coatings. Research has explored the preparation and characterization of nano-tetracalcium phosphate coatings on titanium substrates. researchgate.net The goal is to produce a uniform and adherent coating that enhances the bioactivity of the implant. The properties of such coatings, including their morphology and adhesion to the substrate, are critical for their in vivo performance.

Functionalization and Doping of this compound in Composites

To further enhance the biological performance of this compound-based composites, functionalization and doping with specific ions have been explored. This strategy aims to impart additional therapeutic properties to the material, such as improved bioactivity and antibacterial effects.

Ion Substitution (e.g., Strontium Incorporation) for Enhanced Bioactivity

The incorporation of trace elements that play a role in bone metabolism is a promising approach to improve the osteogenic potential of calcium phosphate-based materials. nih.gov Strontium (Sr) is one such element known to be beneficial for bone health. nih.gov

By substituting a portion of the calcium ions in the TTCP crystal lattice with strontium ions, a strontium-substituted tetracalcium phosphate (Sr-TTCP) can be created. This ionic substitution can alter the material's physicochemical properties and enhance its biological response.

Research has shown that the incorporation of strontium into calcium phosphate materials can lead to several benefits:

Enhanced Bioactivity: Strontium has been shown to induce bioactivity and improve the bone-conductivity of bone cements. nih.gov

Stimulated Cell Proliferation and Differentiation: Sr-substituted materials have been found to promote the proliferation and differentiation of human dental pulp stem cells. nih.gov

Improved Osteogenic Properties: In vivo studies have indicated that Sr-enhanced calcium phosphate materials exhibit better osteogenic properties. nih.gov

Potential for Antibacterial Activity: The development of strontium-substituted tetracalcium phosphate cement has also been investigated for its potential to enhance antibacterial activity. nih.gov

The concentration of strontium is a critical factor, as lower concentrations have been reported to enhance cell viability, while higher concentrations may have adverse effects. nih.gov

Surface Modification Techniques (e.g., Silanization) for Improved Composite Interface

One of the most effective and widely studied methods for improving the interface in calcium phosphate-based composites is silanization . nih.gov This process involves the use of organosilicon compounds known as silane (B1218182) coupling agents. nih.gov These molecules are bifunctional, possessing a silanol (B1196071) group that can form strong covalent bonds with the hydroxyl groups present on the surface of the inorganic filler (like TTCP), and an organofunctional group that is compatible with and can react with the polymer matrix. nih.govresearchgate.net

The general mechanism of silanization involves the hydrolysis of the alkoxy groups of the silane in the presence of water to form reactive silanol groups. These silanols then condense with the surface hydroxyl groups of the TTCP particles, forming a stable siloxane bond (Si-O-filler). The outward-projecting organofunctional groups of the silane can then physically entangle or chemically bond with the polymer matrix during the composite fabrication process, effectively creating a molecular bridge between the filler and the matrix. researchgate.net

The choice of silane coupling agent is critical and depends on the specific polymer matrix being used. For instance, silanes with methacrylate (B99206) functionalities are suitable for use in acrylic or methacrylic-based resin composites, as the methacrylate groups can co-polymerize with the resin monomers. nih.gov Silanes with amino or epoxy functionalities are often used with epoxy or other thermosetting resins.

Another approach to enhance interfacial adhesion is the functionalization of TTCP with polymerizable groups . For example, methacrylate groups can be introduced onto the surface of TTCP particles. nih.gov This creates a filler that can be directly incorporated into a light-curable resin system. The pendent methacrylate groups on the TTCP surface can then participate in the polymerization reaction of the resin matrix, leading to a covalently bonded interface. nih.gov

Research has also explored the use of other surface treatments to improve the interaction between calcium phosphates and polymer matrices. These can include the application of various organic acids or the use of a polymer solution with chemical affinity to the filler. nih.gov For instance, the addition of a polymer solution that can wet the filler surface effectively can lead to enhanced interfacial adhesion. nih.gov

The success of these surface modification techniques is typically evaluated through various analytical methods. Changes in the surface chemistry can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). The improvement in interfacial adhesion can be quantified by measuring the mechanical properties of the resulting composite, such as its flexural strength, tensile strength, and fracture toughness. A significant increase in these properties in composites with surface-modified TTCP compared to those with unmodified TTCP is a clear indicator of a more robust interface.

Detailed Research Findings

Studies on various calcium phosphates, including those chemically similar to TTCP, have demonstrated the significant impact of surface modification on the performance of composite materials.

One study investigating the effect of silane coupling agents on alpha-tricalcium phosphate (α-TCP) based bone cements showed a notable increase in compressive strength from 7.24 ± 0.35 MPa to 12.17 ± 0.48 MPa after modification with silanes like tetraethoxysilane (TEOS) and 3-glycidoxypropyl trimethoxysilane (B1233946) (GPTMS). nih.gov This improvement is attributed to the enhanced interfacial adhesion between the α-TCP particles and the cement matrix. nih.gov The modification also had a beneficial effect on the setting time of the cements, reducing it from 11.0 to 6.5 minutes. nih.gov

In the context of dental composites, the functionalization of calcium phosphate fillers with methacrylate groups has been shown to be a promising strategy. nih.gov This approach allows for the formulation of one-part, light-curable materials with bioactive potential. nih.gov The covalent bonding between the filler and the resin matrix, facilitated by the methacrylate groups, is crucial for maintaining the mechanical integrity of the composite. nih.gov

Furthermore, research on reinforcing calcium phosphate cements with surface-treated fillers has shown that such treatments can lead to improved strength compared to cements with non-surface-treated fillers. semanticscholar.org The modification of the filler surface promotes better stress transfer and prevents particle detachment within the matrix, which would otherwise weaken the composite. semanticscholar.org

The following interactive data table summarizes the effects of different surface modification techniques on the properties of calcium phosphate-based composites, providing insights into the potential improvements achievable for TTCP-based materials.

Interactive Data Table: Effects of Surface Modification on Calcium Phosphate Composites

Filler MaterialSurface Modification AgentPolymer MatrixKey FindingReference
α-Tricalcium Phosphate (α-TCP)Tetraethoxysilane (TEOS), 3-glycidoxypropyl trimethoxysilane (GPTMS)Bone CementCompressive strength increased from 7.24 MPa to 12.17 MPa. nih.gov
Calcium PhosphateMethacrylate FunctionalizationDental ResinEnabled formulation of a one-part, light-curable bioactive composite. nih.gov
Tetracalcium Phosphate (TTCP)Surface Treatment (unspecified)Bone CementReinforced cement and produced improved strength. semanticscholar.org
Chitosan FibersTrimethyl Chitosan (TMC) solutionCalcium Phosphate CementSeveral hundred-fold increase in work of fracture. nih.gov

Research Applications of Tetracalcium Diphosphorus Nonaoxide in Materials Science and Bioceramics

Components in Self-Setting Cements for Hard Tissue Repair

Self-setting cements have revolutionized the treatment of bone defects, offering a moldable, in-situ hardening solution for complex anatomical sites. TTCP is a fundamental ingredient in many of these formulations, prized for its reactivity and biocompatibility.

Role in Calcium Phosphate (B84403) Cement Formulations (e.g., Dental, Orthopedic)

In the field of hard tissue regeneration, calcium phosphate cements (CPCs) have emerged as highly valuable materials for their similarity to the mineral phase of bone. Tetracalcium diphosphorus (B173284) nonaoxide is a key component in many CPC formulations, particularly for dental and orthopedic applications. nih.govresearchgate.net These cements are typically supplied as a powder and a liquid, which, when mixed, form a paste that can be easily molded to fill bone defects before setting and hardening within the body. nih.gov

The most common formulation involves combining TTCP, a basic calcium phosphate, with a more acidic calcium phosphate, such as dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD). nih.gov This mixture, upon the addition of an aqueous solution, initiates a setting reaction that results in the formation of a biocompatible, and often resorbable, end-product. nih.gov The final product of this reaction is typically a calcium-deficient hydroxyapatite (B223615), which closely mimics the composition of natural bone apatite. mdpi.comnih.gov

The versatility of TTCP-based cements allows for their use in a wide range of applications, from filling periodontal defects and augmenting the alveolar ridge in dentistry to repairing fractures and filling bone voids in orthopedic surgery. nih.govresearchgate.net The ability of these cements to be injected and set in situ makes them particularly suitable for minimally invasive surgical procedures. nih.govnih.gov

Table 1: Properties of Calcium Phosphate Cements with Varying TTCP/DCPA Ratios

TTCP/DCPA Molar Ratio Setting Time (minutes) Diametral Tensile Strength (MPa)
1/1 ~30 11.7
1/2 Not significantly different Lower than 1/1
1/3 Not significantly different 7.2

Data sourced from a study on the properties of calcium phosphate cements. Please note that specific values can vary based on the exact formulation and testing conditions.

Mechanism of Hardening and Setting Reaction

The transformation of a malleable TTCP-based cement paste into a solid, load-bearing structure is governed by a well-defined chemical process. The hardening and setting of these cements is not a result of a hydration reaction in the traditional sense, but rather a dissolution and precipitation process. nih.gov

When the TTCP and acidic calcium phosphate powders are mixed with the liquid component, they begin to dissolve. nih.gov This dissolution releases calcium and phosphate ions into the aqueous solution, creating a supersaturated state with respect to a more thermodynamically stable calcium phosphate phase, typically hydroxyapatite. researchgate.net

Remineralization Potential in Cariogenic Conditions (pH buffering)

Dental caries is a disease characterized by the demineralization of tooth enamel in an acidic environment created by oral bacteria. Tetracalcium diphosphorus nonaoxide exhibits a significant potential for promoting the remineralization of enamel, largely due to its alkaline nature. nih.gov Among the various calcium phosphate compounds, TTCP is the most alkaline and can therefore effectively buffer the acidic conditions that lead to tooth decay. nih.gov

When the local pH in the oral cavity drops due to bacterial acid production, TTCP can neutralize these acids, raising the pH to a level that is less conducive to demineralization. nih.gov This "smart" behavior means that the release of calcium and phosphate ions from a TTCP-containing material is significantly increased at a lower, cariogenic pH, precisely when they are most needed to counteract the demineralization process. nih.gov

The release of these ions into the local environment promotes the precipitation of new hydroxyapatite crystals on the enamel surface, effectively repairing the early carious lesions. This process of remineralization can halt the progression of tooth decay and restore the mineral content of the enamel. The ability of TTCP to provide a sustained release of calcium and phosphate ions, coupled with its pH-buffering capacity, makes it a promising agent in the development of anti-caries dental materials. nih.govnih.gov

Advanced Coatings for Implantable Materials

The long-term success of medical implants often hinges on their ability to integrate seamlessly with the surrounding host tissue. To this end, advanced coatings have been developed to enhance the biocompatibility and bioactivity of otherwise inert implant materials. TTCP plays a pivotal role in the formulation of these sophisticated surface modifications.

Enhancement of Osteoconductivity on Implant Surfaces

The primary purpose of applying a TTCP-containing coating to an implant is to enhance its osteoconductivity. nih.govnih.gov Osteoconduction is the process by which bone grows on a surface. A material is considered osteoconductive if it provides a suitable scaffold for bone cells to attach, proliferate, and differentiate, ultimately leading to the formation of new bone that is directly apposed to the implant surface. nih.gov

The calcium phosphate coating, rich in TTCP, creates a bioactive surface that is more attractive to osteoblasts (bone-forming cells) than the bare metal. nih.gov The release of calcium and phosphate ions from the coating can stimulate cellular activity and promote the deposition of a natural, bone-like apatite layer. nih.gov This enhanced biological response leads to a more rapid and robust integration of the implant with the surrounding bone tissue, a process known as osseointegration. nih.gov Improved osseointegration is crucial for the long-term stability and success of dental and orthopedic implants. nih.gov Studies have shown that implants with calcium phosphate coatings exhibit significantly greater bone-implant contact compared to uncoated implants. nih.gov

Table 2: Compound Names Mentioned in the Article

Common Name Chemical Name
Tetracalcium Phosphate (TTCP) This compound
Dicalcium Phosphate Anhydrous (DCPA) Calcium hydrogen phosphate
Dicalcium Phosphate Dihydrate (DCPD) Calcium hydrogen phosphate dihydrate
Hydroxyapatite Calcium phosphate hydroxide

Scaffold Design for Regenerative Materials Science

The architectural design of scaffolds is critical for guiding tissue regeneration. For bone tissue engineering, a scaffold must provide mechanical support and a suitable environment for cell attachment, proliferation, and differentiation. This compound is frequently incorporated into scaffolds due to its favorable biological properties.

The creation of porous structures within bioceramic scaffolds is essential for tissue integration, nutrient transport, and vascularization. Research has demonstrated that highly microporous microstructures can be created in cements containing this compound without the need for porogen additives. nih.gov In one method, biphasic porous calcium phosphate ceramics were prepared by sintering a transformed tetracalcium phosphate-monetite cement. nih.gov The original microstructure, characterized by hollow particle agglomerates, was preserved after the annealing process, resulting in a microporous ceramic. nih.gov

In composite materials, this compound is blended with polymers like polylactic acid (PLA) and other materials to create porous scaffolds using techniques such as selective laser sintering. nih.gov In these designs, the molten polymer can infiltrate the pores of other components, such as porous iron, to form an interlocking network that enhances the mechanical strength of the final scaffold. nih.gov

The size of the pores within a scaffold is a critical design parameter that significantly influences the process of neovascularization, or the formation of new blood vessels. nih.gov While not always involving TTCP directly, studies on other biocompatible materials provide foundational principles for scaffold design. The pore size can dictate the density, size, and penetration depth of newly forming vascular networks. nih.gov

Table 1: Influence of Scaffold Pore Size on Neovascularization

Pore SizeVascular Network CharacteristicsVessel Penetration Depth
Small (<200 μm)High density of small vesselsPoor
Large (>200 μm)Low density of large vesselsDeep

This table is based on findings from studies on poly(D,L-lactide-co-glycolide) inverse opal scaffolds and provides a model for vascularization in 3D porous scaffolds that can inform the design of TTCP-based systems. nih.gov

A primary advantage of this compound in bioceramics is its excellent osteoconductivity, which is the ability to serve as a biocompatible interface that supports bone migration and integration without forming scar tissue. nih.gov Preclinical studies have confirmed that TTCP is osteoconductive and remodels over time. jointdrs.org When used to fill bone defects, materials containing TTCP have shown significant bone placement, vascular ingrowth, and evidence of remodeling that resembles normal bone. jointdrs.org

The dissolution of this compound in a physiological environment creates a localized calcium-rich microenvironment. nih.gov This high concentration of calcium ions can rapidly induce the formation of apatite, a key mineral component of bone, thereby conferring bioactivity to the scaffold. nih.gov Furthermore, studies using composites of TTCP, monetite, and calcium sulfate (B86663) for alveolar bone augmentation have confirmed the formation of new bone tissue complete with osteoblasts, osteocytes, and mineralized matrices. mdpi.com The newly formed bone demonstrated complete integration with the surrounding host tissue. mdpi.com

In vitro experiments have further detailed the positive interactions at a cellular level. Both standalone this compound powders and composite scaffolds incorporating it have been shown to enhance the viability and proliferation of osteoblastic cells. nih.govnih.gov Cells cultured on these scaffolds exhibit good adhesion and stretching, indicating high cytocompatibility. nih.gov

Table 2: Summary of Biological Interactions of TTCP-Based Materials

TTCP-Based MaterialBiological Model / Cell TypeKey Research Finding
Tetracalcium Phosphate (TTCP)Rat Femur Fracture ModelContributed to early-stage fracture healing; showed evidence of osteoclastic absorption and bone formation. jointdrs.org
TTCP/Porous Iron/PLA CompositeMC3T3E1 Cells (Mouse Osteoblast Precursor)Promoted good cell adhesion, stretching, and proliferation; induced apatite formation. nih.gov
TTCP/Monetite/Calcium Sulfate CementPig Mandible (Alveolar Bone)Resulted in the formation of new bone tissue with osteoblasts and osteocytes; showed complete integration with surrounding tissue. mdpi.com
TTCP PowderHuman Osteoblastic CellsEnhanced the viability of cultured cells. nih.gov

Drug Delivery Systems (as a component in the material system)

The inherent porosity and biocompatibility of this compound-based materials make them promising candidates for use in drug delivery systems. By incorporating therapeutic agents directly into the scaffold matrix, these systems can provide localized and sustained release of drugs, growth factors, or antibiotics.

Polymers are often used as the primary carrier or backbone in controlled-release drug formulations. nih.govmdpi.com In hydrophilic matrix systems, the polymer swells upon contact with an aqueous medium, forming a gel layer that acts as a barrier to control drug release through diffusion and/or erosion. nih.gov

Bioceramics containing this compound can function as a key component of this matrix. Research has shown that microporous ceramics derived from TTCP-monetite cements are suitable for use as carriers for a variety of therapeutic agents, including antibiotics, drugs, and growth factors that can stimulate the healing process. nih.gov The porous nature of the ceramic provides the physical space to load the therapeutic agent, while its biocompatible composition ensures it can be safely implanted. In composite systems, TTCP is combined with polymers to create a scaffold that possesses both the structural and biological properties of the ceramic and the drug-carrying capabilities of the polymer matrix. nih.gov

The degradation rate of individual components also plays a role. In a composite cement containing TTCP, the calcium sulfate component was observed to be 90% resorbed after two months and almost fully resorbed by the third month, illustrating how different materials within a single system can have distinct degradation timelines. mdpi.com

Table 3: Impact of Matrix Composition on Drug Release Kinetics

Scaffold CompositionDrugCumulative Release after 4 DaysCumulative Release after 2 Months
Chitosan/β-TCP/PCLDoxorubicin95%Not Applicable
Chitosan/β-TCP/PCL with NanoclayDoxorubicinNot specified45%

This table is adapted from findings on a composite scaffold containing β-tricalcium phosphate, a related bioceramic, to illustrate the principle of tunable drug release kinetics in such systems. nih.gov

Current Challenges and Future Directions in Tetracalcium Diphosphorus Nonaoxide Research

Resolving Conflicting Data on Catalytic Properties

The catalytic activity of tetracalcium diphosphorus (B173284) nonaoxide and its close chemical relative, tetracalcium phosphate (B84403) (TTCP), presents a complex and at times contradictory picture in existing literature. While some studies suggest promising catalytic potential in specific reactions, others report negligible or inconsistent activity. These discrepancies may stem from variations in synthesis methods, which can lead to differences in phase purity, surface area, and crystalline structure—all of which can significantly influence catalytic performance.

Future research must prioritize systematic studies to deconvolve the intrinsic catalytic properties of pure tetracalcium diphosphorus nonaoxide from the effects of experimental variables. This will require a concerted effort to standardize synthesis and testing protocols. Detailed kinetic and mechanistic studies, employing advanced spectroscopic techniques, will be crucial in identifying the active sites and understanding the reaction pathways. A clearer understanding of the structure-property relationships will be essential for the rational design of this compound-based catalysts.

Research AreaKey ChallengesFuture Research Focus
Catalytic Activity Inconsistent and conflicting reports on performance.Systematic studies with standardized protocols.
Active Sites Lack of clear identification of catalytically active centers.Advanced spectroscopic and kinetic analysis.
Reaction Mechanisms Poorly understood reaction pathways on the material's surface.In-depth mechanistic investigations.

Optimization of Synthesis Parameters for Enhanced Purity and Reactivity

The synthesis of this compound with high purity and controlled reactivity remains a significant challenge. The compound is typically prepared through high-temperature solid-state reactions, often involving precursors like dicalcium phosphate dihydrate and calcium carbonate at temperatures around 1400°C. However, achieving a single-phase product is difficult, and minor variations in precursor stoichiometry, reaction temperature, and atmosphere can lead to the formation of secondary phases, which can alter the material's properties.

Future efforts will focus on the development of more refined synthesis methodologies, including sol-gel processes, hydrothermal synthesis, and combustion synthesis. These methods offer the potential for better control over particle size, morphology, and phase purity. The optimization of these parameters is critical for enhancing the material's reactivity, particularly for applications in areas such as bone cements and catalysts. Reducing the particle size, for instance, has been shown to improve the conversion rate from raw materials to hydrated products.

Synthesis ParameterEffect on ProductOptimization Goal
Temperature Influences phase purity and crystallinity.Determine optimal temperature for single-phase formation.
Precursor Ratio Affects stoichiometry and presence of secondary phases.Precise control to achieve the desired Ca/P ratio.
Atmosphere Can impact the stability of the final product.Investigation of inert and reactive atmospheres.
Particle Size Influences reactivity and surface area.Development of methods for producing nano-sized particles.

Development of Novel Characterization Techniques for In Situ Monitoring

A deeper understanding of the formation and transformation of this compound necessitates the development and application of advanced in situ characterization techniques. Traditional ex situ methods, while valuable, only provide snapshots of the material before and after a process. In situ monitoring can provide real-time insights into the dynamic changes occurring during synthesis, hydration, and catalytic reactions.

Techniques such as high-temperature X-ray diffraction (HT-XRD) can be employed to monitor the phase evolution during synthesis. In situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide information on the chemical bonding and structural changes during hydration and setting reactions in cement applications. For catalytic studies, in situ techniques can help identify reaction intermediates and elucidate reaction mechanisms under actual operating conditions.

Design of Multifunctional this compound-Based Composites

The development of multifunctional composites based on this compound is a promising avenue for creating advanced materials with tailored properties. By combining this bioceramic with other materials, such as polymers, bioactive glasses, and other ceramics, it is possible to create composites with enhanced mechanical strength, bioactivity, and drug delivery capabilities.

Future research will explore the design and fabrication of novel composite structures. For instance, incorporating biodegradable polymers could lead to the development of scaffolds for bone tissue engineering that degrade at a rate matching that of new tissue formation. The addition of bioactive glasses could enhance the material's ability to bond with bone. The challenges in this area lie in achieving a strong and stable interface between the this compound and the matrix material, as well as controlling the degradation and release kinetics of any incorporated therapeutic agents.

Exploration of Advanced Computational Models for Predictive Material Design

Advanced computational modeling is poised to play a pivotal role in accelerating the design and discovery of new materials based on this compound. First-principles calculations, such as those based on density functional theory (DFT), can be used to predict the structural, electronic, and mechanical properties of the material. This can provide valuable insights into its behavior at the atomic level and guide the experimental design of new materials with desired properties.

Future directions in this area include the development of more accurate and efficient computational models that can simulate complex processes such as hydration reactions and interactions with biological molecules. Multiscale modeling approaches, which bridge the gap between atomic-level simulations and macroscopic material behavior, will be crucial for predicting the performance of this compound-based materials in real-world applications.

Tailoring Microstructure and Surface Properties for Specific Material Science Applications

The microstructure and surface properties of this compound are critical determinants of its performance in various applications. For instance, in biomedical applications, the surface topography and chemistry can significantly influence cell adhesion, proliferation, and differentiation. The porosity and pore size distribution are also crucial for tissue ingrowth and nutrient transport in bone regeneration scaffolds.

Future research will focus on developing methods to precisely control the microstructure and surface properties of this material. Techniques such as templating, freeze-drying, and 3D printing can be used to create scaffolds with controlled architectures. Surface modification techniques, including plasma treatment and the grafting of bioactive molecules, can be employed to enhance the biological response. A deeper understanding of how to tailor these properties will enable the development of next-generation materials for a wide range of applications in medicine and beyond.

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.